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DMTr-LNA-U-3-CED-Phosphora

Thermal Denaturation Hybridization Affinity LNA-DNA Duplex

DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a Locked Nucleic Acid (LNA) uridine phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis. The compound features a conformationally restricted ribose ring via a 2′-O,4′-C-methylene bridge, which locks the sugar in an RNA-mimicking C3′-endo conformation.

Molecular Formula C40H47N4O9P
Molecular Weight 758.8 g/mol
Cat. No. B10857624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-U-3-CED-Phosphora
Molecular FormulaC40H47N4O9P
Molecular Weight758.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O
InChIInChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1
InChIKeyROCIJWWVBQZMMI-ZQXXGORGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-U-3-CED-Phosphoramidite: LNA Uridine Phosphoramidite for High-Affinity Oligonucleotide Synthesis


DMTr-LNA-U-3-CED-Phosphoramidite (CAS 206055-76-7) is a Locked Nucleic Acid (LNA) uridine phosphoramidite monomer used in automated solid-phase oligonucleotide synthesis . The compound features a conformationally restricted ribose ring via a 2′-O,4′-C-methylene bridge, which locks the sugar in an RNA-mimicking C3′-endo conformation [1]. This bicyclic structure confers significantly enhanced hybridization affinity and thermal stability to complementary DNA and RNA strands relative to unmodified DNA or RNA oligonucleotides [2]. The compound carries a 5′-dimethoxytrityl (DMTr) protecting group and a 3′-cyanoethyl (CED) phosphoramidite for efficient coupling .

Why Generic DNA/RNA Phosphoramidites Cannot Replace DMTr-LNA-U-3-CED-Phosphoramidite in Applications Requiring High Target Affinity and Specificity


Standard DNA and RNA phosphoramidites produce oligonucleotides with flexible sugar-phosphate backbones, resulting in moderate hybridization affinity and limited mismatch discrimination. LNA phosphoramidites like DMTr-LNA-U-3-CED-Phosphoramidite introduce a locked ribose conformation that pre-organizes the nucleobase for optimal Watson-Crick pairing, dramatically increasing duplex thermal stability [1]. This structural constraint cannot be achieved with conventional 2′-deoxyuridine or 2′-O-methyluridine phosphoramidites, nor with other chemically accessible modifications such as 2′-fluoro or 2′-O-methoxyethyl uridine [2]. Substituting LNA-U with any non-LNA uridine analog in a probe or therapeutic oligonucleotide would result in lower melting temperature (Tm), reduced target affinity, poorer mismatch discrimination, and compromised enzymatic stability—outcomes that are quantitatively documented in the evidence below [3].

DMTr-LNA-U-3-CED-Phosphoramidite: Quantified Performance Advantages in Oligonucleotide Hybridization and Stability


Thermal Stability Enhancement per LNA-Uridine Monomer vs. Unmodified DNA

Incorporation of a single LNA uridine monomer into an oligonucleotide increases the melting temperature (Tm) of the duplex with complementary DNA by 2–8°C relative to the corresponding unmodified DNA oligonucleotide [1]. This range reflects sequence context dependence, with pyrimidine LNA residues (U/T) generally contributing more stabilization than purines [2]. In a direct head-to-head comparison, a DNA oligonucleotide bearing one internal LNA-U substitution exhibited a Tm increase of +4.5°C against a DNA complement compared to the all-DNA control duplex under standard buffer conditions [3].

Thermal Denaturation Hybridization Affinity LNA-DNA Duplex

Mismatch Discrimination Superiority of LNA-Uridine Probes vs. DNA Probes

LNA-modified oligonucleotides exhibit superior discrimination of single-base mismatches compared to unmodified DNA probes. In a direct comparative study, an LNA-containing probe showed a ΔTm of 10–14°C between perfectly matched and single-mismatched targets, whereas the corresponding DNA probe displayed a ΔTm of only 3–6°C under identical conditions [1]. The enhanced mismatch discrimination arises from the rigid LNA sugar conformation, which amplifies the thermodynamic penalty of non-Watson-Crick base pairing [2].

Single Nucleotide Polymorphism Mismatch Discrimination Allele-Specific Detection

Enhanced Enzymatic Stability of LNA-Uridine Oligonucleotides vs. DNA

LNA-modified oligonucleotides exhibit significantly increased resistance to 3′-exonuclease degradation compared to unmodified DNA. In a comparative stability assay using snake venom phosphodiesterase (SVPD), an oligonucleotide containing a single terminal LNA-U residue showed >80% intact product after 24 hours, whereas the corresponding all-DNA oligonucleotide was completely degraded (>95% loss) within 4 hours under the same conditions [1]. This enhanced stability is attributed to the steric hindrance and conformational rigidity imposed by the LNA sugar lock [2].

Nuclease Resistance Exonuclease Stability In Vivo Half-Life

Coupling Efficiency in Solid-Phase Synthesis: LNA-U Phosphoramidite vs. DNA Phosphoramidite

Despite increased steric hindrance from the locked bicyclic structure, DMTr-LNA-U-3-CED-Phosphoramidite achieves coupling efficiencies comparable to standard DNA phosphoramidites when optimized synthesis protocols are employed. Under extended coupling time (180–250 seconds vs. 90 seconds for DNA phosphoramidites), LNA-U phosphoramidite routinely delivers coupling yields >98%, as measured by trityl cation assay . A comparative synthesis study reported no significant difference in stepwise coupling efficiency between LNA and DNA phosphoramidites when appropriate coupling times and activator concentrations are used .

Oligonucleotide Synthesis Coupling Yield Process Optimization

DMTr-LNA-U-3-CED-Phosphoramidite: Validated Research and Industrial Application Scenarios


High-Sensitivity SNP Genotyping and Allele-Specific PCR

LNA-Uridine–enhanced PCR primers and probes enable robust discrimination of single nucleotide polymorphisms (SNPs) in genomic DNA. The 10–14°C ΔTm between perfect match and mismatch targets documented above allows unambiguous allelic discrimination under standard thermal cycling conditions, reducing the need for post-PCR analysis and enabling multiplexed SNP panels for pharmacogenomics, agriculture, and clinical diagnostics [1].

Antisense Oligonucleotide Therapeutics and miRNA Inhibition

LNA-Uridine incorporation into antisense oligonucleotides (ASOs) and anti-miRNA agents confers exceptional nuclease resistance (>20-fold longer half-life) and high RNA target affinity. This combination enables potent, durable gene silencing in cell culture and in vivo models at lower doses than unmodified ASOs. DMTr-LNA-U-3-CED-Phosphoramidite serves as a critical building block for synthesizing such therapeutic candidates, including those in clinical development for HCV, metabolic disorders, and oncology [2].

Fluorescence In Situ Hybridization (FISH) Probes

The enhanced thermal stability and mismatch discrimination of LNA-Uridine–containing FISH probes permit the use of shorter probe sequences (15–18 nt) that retain high specificity for their genomic targets. Shorter probes exhibit better tissue penetration, reduced non-specific background, and improved signal-to-noise ratios, making them ideal for detecting chromosomal aberrations, microbial pathogens, and low-copy RNA transcripts in fixed cells and tissues [3].

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